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Compound of Interest

Compound Name: AR-M1896

Cat. No.: B013238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuropeptide receptor agonist AR-M1896,

focusing on its cross-reactivity profile with other neuropeptide receptors. The information

presented herein is supported by experimental data to aid researchers in evaluating its

suitability for specific applications.

Summary of AR-M1896 Receptor Binding Affinity
AR-M1896 is a synthetic peptide analog of galanin, demonstrating high selectivity for the

galanin receptor subtype 2 (GalR2).[1][2] Its binding affinity has been characterized across the

three known galanin receptor subtypes (GalR1, GalR2, and GalR3). The following table

summarizes the quantitative data on the binding affinity and functional activity of AR-M1896.
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Receptor Ligand IC50 (nM) Ki (nM)
Receptor
Subtype
Selectivity

GalR1 AR-M1896 879[1] -

~500-fold lower

affinity than for

GalR2

GalR2 AR-M1896 1.76 88
High affinity and

functional activity

GalR3 AR-M1896 - 271 Moderate affinity

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is

required for 50% inhibition in vitro.

Ki: The inhibition constant for a drug; the concentration of competing ligand that will bind to

half the binding sites at equilibrium in the absence of radioligand or other competitors.

Currently, there is limited publicly available data on the cross-reactivity of AR-M1896 with other

neuropeptide receptor families, such as the melanocortin receptors (MC3R, MC4R, MC5R).

The existing research strongly indicates that AR-M1896 is a highly selective agonist for GalR2.

Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing

the pharmacological profile of a compound like AR-M1896. The following are generalized

protocols for key experiments used in such evaluations.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the inhibitory constant (Ki) of AR-M1896 for galanin receptors.

Materials:
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Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or

HEK293 cells transfected with GalR1, GalR2, or GalR3).

Radioligand (e.g., [125I]-galanin).

AR-M1896 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of

the radioligand and varying concentrations of the unlabeled competitor (AR-M1896).

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a

defined temperature (e.g., 60 minutes at 25°C).

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration

through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value

can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay
This assay is used to determine the functional activity of a ligand by measuring its effect on the

intracellular second messenger, cyclic adenosine monophosphate (cAMP). This is particularly
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relevant for G protein-coupled receptors (GPCRs) that couple to Gαi/o (inhibition of adenylyl

cyclase) or Gαs (stimulation of adenylyl cyclase).

Objective: To determine if AR-M1896 activates Gαi/o-coupled galanin receptors (GalR1 and

GalR3), leading to a decrease in cAMP levels.

Materials:

Cells expressing the receptor of interest (e.g., GalR1 or GalR3).

AR-M1896 at various concentrations.

Forskolin (an adenylyl cyclase activator).

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Cell lysis buffer.

Procedure:

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

Pre-incubation: Pre-incubate the cells with varying concentrations of AR-M1896.

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

Lysis: Lyse the cells to release the intracellular cAMP.

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a

commercial assay kit according to the manufacturer's instructions.

Data Analysis: Plot the cAMP concentration against the logarithm of the AR-M1896
concentration to determine the EC50 (half maximal effective concentration) for the inhibition

of forskolin-stimulated cAMP production.
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Caption: Workflow for assessing the cross-reactivity of a test ligand.
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Caption: Simplified signaling pathways for galanin receptor subtypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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